molecular formula C15H11NO2 B1595826 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one CAS No. 20434-92-8

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one

Cat. No. B1595826
CAS RN: 20434-92-8
M. Wt: 237.25 g/mol
InChI Key: PAXSRTRJTOGLAV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in a particular context (e.g., medicinal chemistry, organic synthesis).



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The analysis may also discuss the advantages and disadvantages of the synthesis method.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. It may also involve computational methods to predict the structure and properties of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc.


Safety And Hazards

This involves studying the toxicity, environmental impact, and safety measures associated with the handling and disposal of the compound.


Future Directions

This involves discussing potential future research directions. It could include improving the synthesis method, studying new reactions, discovering new biological activities, etc.


Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to consult multiple sources including research articles, books, and databases. If you have access to a library or a database like PubMed, SciFinder, or Reaxys, they could be very helpful. Also, consulting a chemist or a chemical information specialist could be beneficial.


properties

IUPAC Name

2-(4-hydroxyphenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-13-7-5-12(6-8-13)16-10-9-11-3-1-2-4-14(11)15(16)18/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQLQCNDZDXQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698260
Record name 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one

CAS RN

20434-92-8
Record name 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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